5-Amine pKa Depression by the Sulfolane Substituent
The predicted pKa of the 5-amine group in the target compound is 3.55 ± 0.19, reflecting the electron-withdrawing effect of the sulfone-containing N1 substituent . By comparison, the pKa of the 5-amine in the N-unsubstituted parent compound 3-methyl-1H-pyrazol-5-amine is approximately 5.0–5.5 (class-level inference based on reported values for 5-aminopyrazole), and in N-phenyl-3-methyl-1H-pyrazol-5-amine it is estimated at 4.5–5.0 . This ~1.5–2.0 log unit pKa depression means that at pH 5.0, the target compound is predominantly neutral (>96%), while the N-unsubstituted analog exists as a roughly 1:1 mixture of neutral and protonated species, which can affect membrane permeability, protein binding, and chromatographic behavior.
| Evidence Dimension | pKa of the pyrazole 5-amine group (predicted) |
|---|---|
| Target Compound Data | pKa = 3.55 ± 0.19 |
| Comparator Or Baseline | 3-Methyl-1H-pyrazol-5-amine: pKa (predicted) ≈ 5.0–5.5; N-Phenyl-3-methyl-1H-pyrazol-5-amine: pKa (predicted) ≈ 4.5–5.0 |
| Quantified Difference | ΔpKa ≈ -1.5 to -2.0 log units (target compound is less basic) |
| Conditions | Predicted values (ACD/Labs or equivalent software); comparator values are class-level estimates for 5-aminopyrazoles |
Why This Matters
A 1.5–2.0 log unit pKa shift alters the ionization state at physiologically relevant pH, directly impacting solubility, permeability, and off-target promiscuity—key parameters in selecting a building block for medicinal chemistry campaigns targeting oral bioavailability.
